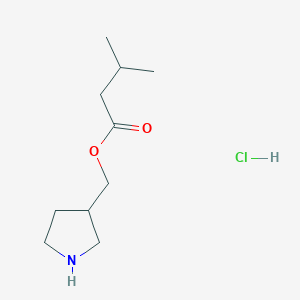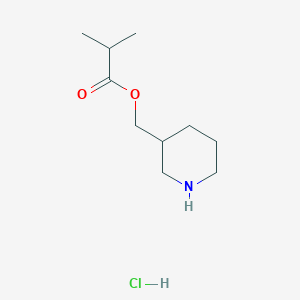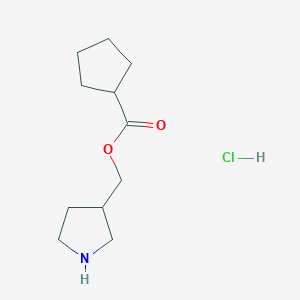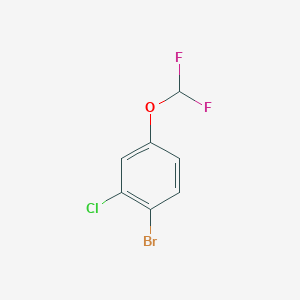
1-Bromo-2-chloro-4-(difluoromethoxy)benzene
Descripción general
Descripción
“1-Bromo-2-chloro-4-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4BrClF2O . It is a liquid at room temperature . The compound is used in various chemical reactions, particularly in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and difluoromethoxy groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation of alkyl halides . It can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 257.46 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined through experimental measurements .
Aplicaciones Científicas De Investigación
Regioselectivity in Halogenated Benzotrifluorides
1-Bromo-2-chloro-4-(difluoromethoxy)benzene has been studied in the context of regioselectivity in metalation reactions of halogenated benzotrifluorides. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, demonstrating potential for site-selective synthesis (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Mixed Halogenated Compounds
This compound has also been used in the synthesis of mixed halogenated compounds. For example, 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with p-toluenesulfonic acid as a catalyst have been utilized for ring halogenations of polyalkylbenzenes, producing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Aryne Chemistry
The compound is relevant in aryne chemistry, particularly in generating 1,2-dehydrobenzenes. For example, 1-bromo-4-(trifluoromethoxy)benzene can eliminate lithium bromide at certain temperatures, creating 1,2-dehydro-4-(trifluoromethoxy)benzene. Such arynes can be intercepted in situ with furan, leading to various derivatives and demonstrating its versatility in organic synthesis (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
In crystallography, this compound analogs have been examined for their structural properties. For example, the crystal structures of its chloro and bromo analogs have been analyzed, providing insights into molecular configurations and interactions (Jotani, Lee, Lo, & Tiekink, 2019).
Synthesis of CCR5 Antagonists
This chemical has also been used in the synthesis of novel non-peptide CCR5 antagonists, indicating its potential in medicinal chemistry. The synthesis process involves several reactions, including elimination, reduction, and bromination, demonstrating its utility in complex organic syntheses (Cheng De-ju, 2015).
Sodium Dithionite Initiated Reactions
Furthermore, this compound has been a subject in studies involving sodium dithionite initiated reactions. For instance, it reacts with 1,3,5-trimethoxybenzene in specific conditions, yielding products like trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. Such reactions highlight its role in the synthesis of fluorinated organic compounds (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHYSKJPAFHWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
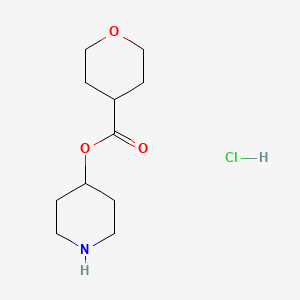
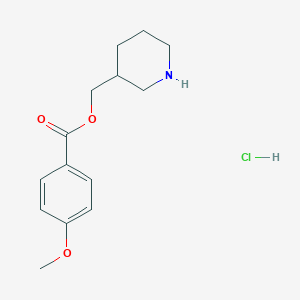
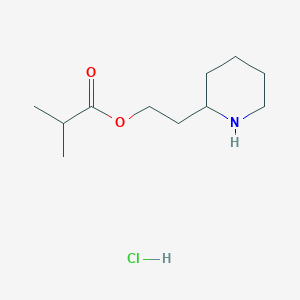


![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)

